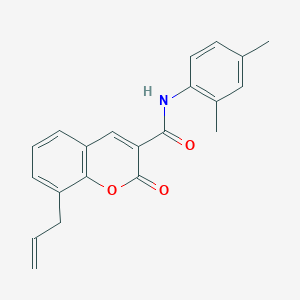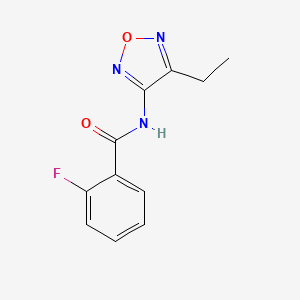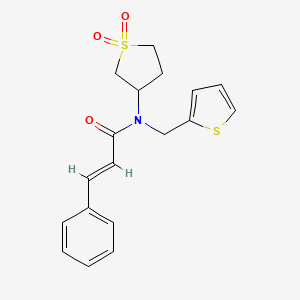
1-(4-Methyl-piperidine-1-sulfonyl)-4-(toluene-4-sulfonyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-piperidine-1-sulfonyl)-4-(toluene-4-sulfonyl)-piperazine, often referred to as MTSP , is a synthetic organic compound. Its chemical formula is C₁₉H₂₆N₂O₄S₂, and it features two sulfonamide groups attached to a piperazine ring. The compound’s unique structure makes it an interesting target for research and applications in various fields.
Vorbereitungsmethoden
a. Synthetic Routes: MTSP can be synthesized through several routes. One common method involves the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride, followed by cyclization with piperazine. The reaction proceeds under mild conditions and yields MTSP as a white crystalline solid.
b. Industrial Production: In industrial settings, MTSP is produced on a larger scale using continuous flow processes. These methods enhance efficiency and yield while minimizing waste.
Analyse Chemischer Reaktionen
MTSP undergoes various chemical reactions, including:
Oxidation: Oxidation of the sulfonamide groups can lead to the formation of sulfonyl radicals or other reactive intermediates.
Reduction: Reduction of the sulfonyl groups may yield secondary amines or other derivatives.
Substitution: Substitution reactions can occur at the piperazine nitrogen or the aromatic rings.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) and appropriate solvents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield sulfonyl radicals or sulfoxides.
- Reduction can lead to secondary amines.
- Substitution reactions result in various derivatives.
Wissenschaftliche Forschungsanwendungen
MTSP finds applications in:
Medicine: It exhibits potential as an anti-inflammatory agent due to its sulfonamide moieties. Researchers explore its role in treating inflammatory diseases.
Chemical Biology: MTSP serves as a scaffold for designing enzyme inhibitors or modulators.
Industry: Its use in polymer chemistry and materials science is being investigated.
Wirkmechanismus
The exact mechanism of MTSP’s effects remains an active area of research. It likely involves interactions with specific molecular targets, such as enzymes or receptors. Further studies are needed to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
MTSP’s uniqueness lies in its dual sulfonamide groups and piperazine core. Similar compounds include:
Sulfonamides: Other sulfonamides with different substituents.
Piperazines: Piperazine derivatives without the sulfonamide groups.
Eigenschaften
Molekularformel |
C17H27N3O4S2 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C17H27N3O4S2/c1-15-3-5-17(6-4-15)25(21,22)18-11-13-20(14-12-18)26(23,24)19-9-7-16(2)8-10-19/h3-6,16H,7-14H2,1-2H3 |
InChI-Schlüssel |
KZUPSTQOECGMAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12127950.png)





![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B12127995.png)

![ethyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128002.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12128011.png)
![N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)

